4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-6-chloro-2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2/c14-10-5-3-8(4-6-10)11-7-12(15)17-13(16-11)9-1-2-9/h3-7,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWPUKJUUSTYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Step Synthesis from Methyl 2-(4-bromophenyl)acetate
- Step 1: Starting with methyl 2-(4-bromophenyl)acetate, the compound undergoes cyclization and functional group transformations to yield 5-(4-bromophenyl)pyrimidine-4,6-diol.
- Step 2: The diol is then chlorinated using phosphorus oxychloride (POCl3) under reflux conditions (approximately 8 hours).
- Step 3: Workup involves distillation of POCl3 under reduced pressure, quenching in ice water, and neutralization to pH 9-10 with potassium carbonate, followed by filtration and drying.
Outcome: White solid 5-(4-bromophenyl)-4,6-dichloropyrimidine with a yield of approximately 86.5%, melting point 101-102 °C, and confirmed by MS and NMR analysis.
Industrial Scale Method via Esterification and Cyclization
- Step 1: p-Bromophenylacetic acid is esterified with methanol in the presence of a solid acid catalyst under reflux for 5.5 hours.
- Step 2: After catalyst removal and solvent evaporation, the residue is dissolved in toluene, washed, and concentrated to yield the methyl ester intermediate.
- Step 3: This intermediate is reacted with sodium methoxide and dimethyl carbonate under nitrogen atmosphere at 75 °C for 6 hours to form the pyrimidine ring.
- Step 4: Subsequent chlorination with POCl3 yields the dichloropyrimidine.
Yield: Overall process yield around 72.8-73.7%, with isolated product yield for the dichloropyrimidine about 85.6%.
Introduction of the Cyclopropyl Group at Position 2
The substitution at the 2-position with a cyclopropyl group is less commonly detailed explicitly but can be inferred from analogous pyrimidine chemistry:
- Nucleophilic substitution: The 2-chloro position in 4,6-dichloropyrimidines can be selectively substituted by cyclopropyl nucleophiles (e.g., cyclopropylmagnesium bromide or cyclopropyl lithium reagents) under controlled conditions.
- Catalytic methods: Transition-metal catalysis (e.g., copper or palladium catalysts) can facilitate the coupling of cyclopropyl groups onto the pyrimidine nucleus.
- Reaction conditions: Typically mild temperatures (room temperature to 60 °C) and inert atmosphere to prevent side reactions.
While specific experimental data for this exact substitution is limited in the retrieved sources, related methodologies for pyrimidine derivatives support these approaches.
Summary Table of Key Preparation Steps and Conditions
| Step | Starting Material / Intermediate | Reagents / Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Methyl 2-(4-bromophenyl)acetate | Cyclization steps (various) | 5-(4-bromophenyl)pyrimidine-4,6-diol | - | Intermediate for chlorination |
| 2 | 5-(4-bromophenyl)pyrimidine-4,6-diol | POCl3, reflux 8 h | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 86.5 | Chlorination step |
| 3 | p-Bromophenylacetic acid | Methanol, solid acid catalyst, reflux 5.5 h | Methyl ester intermediate | 95.0 | Industrial scale esterification |
| 4 | Methyl ester intermediate | NaOMe, dimethyl carbonate, N2, 75 °C, 6 h | Pyrimidine ring intermediate | - | Ring formation step |
| 5 | 4,6-Dichloropyrimidine intermediate | Cyclopropyl nucleophile, catalytic conditions | 4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine | - | Cyclopropyl substitution at position 2 |
Research Findings and Analytical Data
- Spectroscopic Characterization: The intermediates and final compounds are characterized by ^1H-NMR, mass spectrometry (MS), and melting point determination to confirm structure and purity.
- Yields: The chlorination step with POCl3 consistently provides high yields (~85-87%), indicating efficient conversion of diol intermediates.
- Purification: Filtration, washing, and drying under reduced pressure are standard for isolating solid pyrimidine derivatives.
- Scalability: The industrial method demonstrates scalability with high yields and recovery of catalysts, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Overview
4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine is a heterocyclic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry, materials science, and biological studies. Its unique structural features, including the bromophenyl and chloro substituents on the pyrimidine ring, contribute to its diverse applications.
Medicinal Chemistry
This compound is primarily investigated for its potential as an antimicrobial and anticancer agent . Research indicates that it can interact with biological targets, inhibiting specific enzymes or receptors involved in disease pathways.
- Antimicrobial Activity : Studies have shown that this compound effectively inhibits the growth of resistant strains of Staphylococcus aureus, indicating its potential as a therapeutic agent against antibiotic-resistant infections.
- Anticancer Properties : In vitro studies involving cancer cell lines, such as MCF7 (breast cancer), demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting its utility in cancer therapy.
Materials Science
The compound is also utilized in the synthesis of advanced materials with specific electronic and optical properties. The unique electronic characteristics imparted by the bromophenyl and chloro groups make it suitable for developing novel materials used in electronics and photonics.
Biological Studies
In biological research, this compound serves as a tool compound to study various biological processes and pathways. Its ability to modulate enzyme activity and receptor interactions makes it valuable for elucidating mechanisms underlying cellular functions.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Antimicrobial Efficacy : Demonstrated effective inhibition against resistant strains of Staphylococcus aureus.
- Cancer Cell Line Study : Showed significant reductions in cell viability in MCF7 cells upon treatment with varying concentrations of the compound.
- Anti-inflammatory Research : Investigations into related pyrimidine derivatives have revealed anti-inflammatory properties, with some compounds showing potent inhibition of COX-2 activity.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
A critical factor in the behavior of pyrimidine derivatives is the position and nature of substituents. The following compounds exemplify key variations:
Solubility and Lipophilicity
- Cyclopropyl vs. Amino Groups: The cyclopropyl group in the target compound is non-polar, likely reducing aqueous solubility compared to 2-Bromo-4-chloro-6-(cyclohexylamino)pyrimidine, where the amino group enables hydrogen bonding with solvents .
- Trifluoromethyl Impact: The trifluoromethyl group in 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine increases lipophilicity (logP ~2.5) relative to the target compound, which may enhance membrane permeability but reduce solubility .
Crystallographic and Hydrogen-Bonding Patterns
- Hydrogen Bonding: Compounds like 4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidine form extensive hydrogen bonds via hydroxyl and carbonyl groups, leading to stable crystal lattices (R factor = 0.055) . In contrast, the target compound’s lack of polar groups may result in weaker intermolecular forces, relying on van der Waals interactions and halogen bonding .
- Structure Validation: Crystallographic data for pyrimidine derivatives are often refined using SHELX programs, with SHELXL being the standard for small-molecule refinement. The target compound’s structure would likely be resolved using these methods, ensuring accuracy in bond-length and angle measurements (mean C–C = 0.006 Å in related structures) .
Biological Activity
4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C11H9BrClN3, and it features a pyrimidine ring substituted with a bromophenyl group and a cyclopropyl moiety. The presence of halogen atoms (bromine and chlorine) is often associated with enhanced biological activity due to their effects on the electronic properties of the molecule.
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against | Method Used |
|---|---|---|
| This compound | Staphylococcus aureus | Disc diffusion method |
| 4-Bromophenylthiosemicarbazide | E. coli | Minimum inhibitory concentration (MIC) |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Candida albicans | Turbidimetric method |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties against various cancer cell lines, particularly breast cancer (MCF7) and lung cancer (A549). The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets involved in cell cycle regulation.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest at G1 phase |
| HeLa | 25 | Inhibition of DNA synthesis |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in nucleotide synthesis, which is crucial for cell proliferation.
- Receptor Modulation : It has been suggested that it may modulate receptors related to apoptosis pathways, enhancing cell death in cancerous cells.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have investigated the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent against antibiotic-resistant infections.
- Cancer Cell Line Study : In another study involving MCF7 cells, treatment with varying concentrations of the compound resulted in significant reductions in cell viability, suggesting its potential use as an anticancer drug.
Q & A
Q. What are the optimal synthetic routes for 4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura for aryl-bromo bonds) and cyclopropane introduction via nucleophilic substitution. Key steps include:
- Catalyst optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligand systems to enhance cross-coupling efficiency .
- Temperature control : Maintain 80–100°C during cyclopropane ring formation to minimize side reactions.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures to isolate high-purity product. Monitor yields via HPLC-MS .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
Methodological Answer:
- ¹H/¹³C NMR : Identify the cyclopropyl group via characteristic upfield shifts (δ 0.8–1.2 ppm for CH₂; δ 8–12 ppm for ring protons). Bromophenyl signals appear as doublets (J = 8–10 Hz) in aromatic regions .
- IR : Look for C-Br (550–650 cm⁻¹) and C-Cl (700–800 cm⁻¹) stretching vibrations.
- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., C₁₃H₁₀BrClN₂ requires m/z ≈ 316.96).
Q. What safety protocols are critical for handling halogenated pyrimidines like this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
- Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration to prevent environmental release .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Steric hindrance : The cyclopropyl group may reduce reactivity in Buchwald-Hartwig amination due to restricted access to the catalytic site. Mitigate by using bulky ligands (e.g., XPhos) .
- Electronic effects : Electron-withdrawing substituents (Br, Cl) activate the pyrimidine ring for nucleophilic aromatic substitution. DFT calculations (e.g., Gaussian 16) can map charge distribution and predict reactive sites .
Q. What crystallographic methods resolve structural ambiguities in halogenated pyrimidines?
Methodological Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Refine data with SHELX to confirm bond angles/lengths, particularly Br-C (1.89–1.93 Å) and Cl-C (1.72–1.76 Å) .
- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphic impurities .
Q. How can computational models predict the compound’s pharmacokinetic properties for drug discovery?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), bioavailability, and CYP450 interactions.
- Docking studies : AutoDock Vina or Schrödinger Suite can model binding to target proteins (e.g., kinases), highlighting hydrophobic interactions with the bromophenyl group .
Q. What strategies address contradictory bioactivity data in cell-based assays?
Methodological Answer:
- Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (IC₅₀ calculations via GraphPad Prism).
- Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain variability in efficacy .
Methodological Frameworks
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Scaffold modification : Systematically vary substituents (e.g., replace Br with CF₃, cyclopropyl with methyl).
- Data triangulation : Corrogate bioactivity (e.g., IC₅₀), computational docking scores, and physicochemical properties (logD, solubility) .
Q. What advanced analytical techniques resolve degradation products under stressed conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
